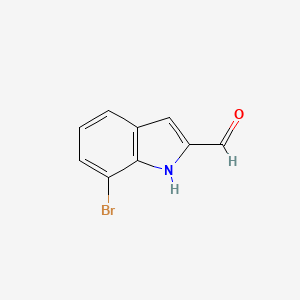

7-Bromo-1H-indole-2-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net Its unique electronic properties and ability to participate in various chemical reactions make it a cornerstone in organic synthesis. organic-chemistry.org The indole nucleus is a key component in many biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-cancer drugs vinblastine (B1199706) and vincristine. researchgate.netnih.gov The versatility of the indole scaffold allows for the creation of diverse molecular architectures with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

Contextualization of 7-Bromo-1H-indole-2-carbaldehyde within Contemporary Indole Research

Within the broader landscape of indole research, this compound and its derivatives are subjects of interest for several reasons. The presence of a bromine atom at the 7-position offers a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a variety of substituted indoles that might not be accessible through other routes. The specific substitution pattern of a carbaldehyde at the C2 position and a bromine at the C7 position makes it a unique building block. Research into such substituted indoles is driven by the quest for novel compounds with enhanced or specific biological activities. For instance, the introduction of halogen atoms into the indole ring can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved pharmacological profiles. nih.gov The synthesis and reactions of compounds like this compound are crucial for expanding the chemical space of indole-based compounds and for the development of new therapeutic agents and functional materials.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.06 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C(=C1)Br)NC=C2C=O |

| InChI Key | MGPMWCBAOQWENZ-UHFFFAOYSA-N |

Table 1: Key chemical and physical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCLAISVMPPTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660421 | |

| Record name | 7-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-66-2 | |

| Record name | 7-Bromo-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Elucidation of 7 Bromo 1h Indole 2 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 7-Bromo-1H-indole-2-carbaldehyde, these methods would provide key insights into the vibrational modes of the indole (B1671886) ring, the aldehyde substituent, and the carbon-bromine bond.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the indole ring is anticipated to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring would likely be observed between 3100 and 3000 cm⁻¹.

A strong absorption band, characteristic of the C=O stretching of the aldehyde group, is predicted to be a prominent feature in the spectrum, typically appearing in the 1700-1660 cm⁻¹ range. The exact position of this band would be influenced by the electronic effects of the bromine atom and the indole ring. The C=C stretching vibrations of the indole ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching vibration would likely be found in the 1350-1250 cm⁻¹ range. The C-Br stretching vibration, a key marker for this compound, is anticipated to be observed in the lower frequency region, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3300 | Medium-Sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C=O Stretch | 1700-1660 | Strong |

| C=C Ring Stretch | 1600-1450 | Medium-Weak |

| C-N Stretch | 1350-1250 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

Note: The values in this table are predictions based on characteristic group frequencies and are subject to variation based on the specific molecular environment and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the indole ring would be expected to be prominent. The C=C stretching vibrations of the aromatic system would likely yield strong Raman signals. The C-Br stretching vibration may also be observable, although its intensity can vary. The aldehyde C=O stretch, while strong in the IR, is often weaker in the Raman spectrum. The N-H stretching vibration is typically weak and broad in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound would show distinct signals for the aldehyde proton, the N-H proton, and the aromatic protons on the indole ring. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The N-H proton of the indole ring would likely be observed as a broad singlet at a high chemical shift, generally above δ 8.0 ppm, and its position can be sensitive to solvent and concentration.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) would appear in the aromatic region (δ 7.0-8.0 ppm) and their splitting patterns would be indicative of their coupling with neighboring protons. The proton at position 3 (H-3) would likely be a singlet or a narrow doublet, depending on its coupling with the N-H proton. The bromine atom at position 7 would influence the chemical shifts of the adjacent protons, particularly H-6.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 8.0 | Broad Singlet |

| CHO | 9.5 - 10.5 | Singlet |

| H-3 | 7.0 - 7.5 | Singlet/Doublet |

| H-4 | 7.5 - 8.0 | Doublet |

| H-5 | 7.0 - 7.5 | Triplet |

| H-6 | 7.0 - 7.5 | Doublet |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum would provide information on all the carbon atoms in this compound. The carbonyl carbon of the aldehyde group is expected to have the highest chemical shift, typically in the range of δ 180-190 ppm. The carbon atom attached to the bromine (C-7) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 110-120 ppm. The other aromatic and pyrrole (B145914) ring carbons would resonate in the δ 100-140 ppm region.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 180 - 190 |

| C-2 | 135 - 145 |

| C-3 | 115 - 125 |

| C-3a | 125 - 135 |

| C-4 | 120 - 130 |

| C-5 | 120 - 130 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 130 - 140 |

Note: These are predicted chemical shift ranges and are subject to variations based on solvent and referencing.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about through-space proximity of protons, which can be useful in confirming the conformation of the aldehyde group relative to the indole ring.

The application of these advanced NMR techniques would be essential for a complete and accurate structural elucidation of this compound, should experimental samples become available for analysis.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₉H₆BrNO), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass, which is 222.9633 g/mol . The presence of bromine is highly characteristic, appearing as a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. Key fragmentation pathways would likely involve:

Loss of the formyl radical (-CHO): This would result in a significant fragment ion.

Loss of a bromine atom (-Br): Cleavage of the C-Br bond would lead to another major fragment.

Successive loss of H and HCN: A characteristic fragmentation for indole rings, indicating the core structure.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₉H₆BrNO]⁺ | Molecular Ion | 222/224 |

| [C₈H₅BrNO]⁺ | Loss of H | 221/223 |

| [C₈H₆N]⁺ | Loss of Br and CO | 116 |

| [C₉H₆NO]⁺ | Loss of Br | 144 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not prominently available, analysis of related structures, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, reveals key structural features that can be extrapolated. researchgate.net

A crystallographic study of this compound would be expected to confirm:

Planarity of the Indole Ring: The bicyclic indole core is largely planar, though the bromine substituent might introduce minor distortions due to steric effects.

Conformation of the Aldehyde Group: The orientation of the C=O group relative to the indole ring would be determined.

Intermolecular Interactions: Crucially, this technique would reveal how molecules pack in the crystal lattice. Hydrogen bonds are expected to form between the indole N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or dimeric structures that stabilize the crystal packing. Halogen bonding, involving the bromine atom, may also play a role in the solid-state architecture.

Table 2: Parameters Determined by X-ray Crystallography

| Parameter | Description | Expected Insights for this compound |

|---|---|---|

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Br, C=O). | Confirmation of aromatic character and effects of substituents. |

| Bond Angles | The angles formed by three connected atoms. | Reveals geometry around specific atoms and ring strain. |

| Torsional Angles | The dihedral angles describing the rotation around a bond. | Defines the 3D conformation, especially of the aldehyde group. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and packing efficiency. |

| Intermolecular Contacts | Non-covalent interactions like hydrogen and halogen bonds. | Explains the crystal's stability and physical properties. |

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data, providing deep insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry in the gas phase.

These calculations can predict:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen would be a site of negative potential (nucleophilic), while the aldehyde proton and the N-H proton would be regions of positive potential (electrophilic).

Spectroscopic Properties: DFT can predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra and electronic transitions.

Quantum Chemical Calculations for Molecular Conformation and Intermolecular Interactions

Quantum chemical calculations are essential for exploring the conformational landscape and non-covalent interactions that govern molecular behavior. For this compound, these methods can determine the most stable conformer by analyzing the potential energy surface associated with the rotation of the aldehyde group.

In Silico Modeling for Structure-Property Relationships

In silico modeling uses computational methods to predict the properties and biological activities of molecules, thereby establishing structure-property relationships (SPRs). For this compound and its derivatives, molecular docking is a powerful in silico technique.

This approach involves placing the molecule into the binding site of a biological target, such as an enzyme or receptor, to predict its binding affinity and orientation. For instance, indole derivatives have been investigated as potential anticancer agents. nih.gov In silico docking studies could predict whether this compound could effectively bind to targets like tubulin or aromatase. nih.gov The model would predict key interactions, such as hydrogen bonds between the indole N-H or aldehyde C=O and amino acid residues in the active site, as well as hydrophobic and halogen bonding interactions. nih.gov By systematically modifying the structure of the parent compound (e.g., changing the position or type of halogen) and calculating the predicted activity, a clear structure-activity relationship can be developed, guiding the synthesis of more potent and selective derivatives.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde |

| Tubulin |

Reactivity Profiles and Mechanistic Investigations of 7 Bromo 1h Indole 2 Carbaldehyde

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C2 position is a primary site for nucleophilic attack and condensation reactions. Its reactivity is modulated by the electronic properties of the bromo-indole scaffold. The bromine atom at C7 exerts an electron-withdrawing effect, which can influence the electrophilicity of the aldehyde carbon.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by the solvent or a mild acid, to give the final alcohol product. The presence of the electron-withdrawing bromine atom at the C7 position is expected to slightly increase the partial positive charge on the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to an unsubstituted indole-2-carbaldehyde. Common nucleophiles for this transformation include organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, or reducing agents like sodium borohydride (B1222165) to yield the primary alcohol, (7-bromo-1H-indol-2-yl)methanol.

7-Bromo-1H-indole-2-carbaldehyde readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form imines (Schiff bases) and hydrazones, respectively. These reactions are crucial for building larger, more complex molecular frameworks.

The mechanism commences with the nucleophilic attack of the amine's nitrogen atom on the electrophilic aldehyde carbon. This is followed by a proton transfer step, often facilitated by a weak acid catalyst, to form a carbinolamine intermediate. The carbinolamine then undergoes dehydration, where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to yield the final C=N double-bonded product.

A specific example involves the reaction of indole-2-carbaldehyde with anthranilamide in DMSO at 100 °C, which yields the corresponding 2-(1H-indol-2-yl)quinazolin-4(3H)-one in high yield. nih.gov This transformation proceeds through an initial imine formation followed by an intramolecular cyclization and aromatization. Similarly, condensation with hydrazines or thiosemicarbazides would produce the corresponding hydrazones and thiosemicarbazones, which are valuable ligands in coordination chemistry.

Table 1: Representative Condensation Reaction of Indole-2-carbaldehyde

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| Indole-2-carbaldehyde | Anthranilamide | DMSO | 100 °C | 2-(1H-Indol-2-yl)quinazolin-4(3H)-one | High | nih.gov |

The aldehyde functionality allows this compound to participate in classic carbon-carbon bond-forming reactions such as the Aldol (B89426) and Knoevenagel condensations.

The Aldol reaction would involve the reaction of the aldehyde with an enol or enolate, though specific examples with this substrate are not prevalent in the literature.

The Knoevenagel condensation is a more common pathway, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgthermofisher.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.org

The mechanism proceeds via nucleophilic addition of the carbanion from the active methylene compound to the aldehyde carbonyl. The resulting aldol-type adduct then undergoes dehydration to yield a stable, conjugated α,β-unsaturated product. wikipedia.org The removal of the eliminated water molecule, often by azeotropic distillation, drives the reaction to completion. thermofisher.com

Table 2: General Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Typical Conditions | Product Type | Reference |

| Ar-CHO | Malonic Acid Esters, Cyanoacetic Acid Esters, Malononitrile, etc. | Piperidine, Diethylamine | Ethanol, Benzene (B151609), Toluene | Room Temp. to Reflux | α,β-unsaturated ester/nitrile | wikipedia.orgdamascusuniversity.edu.sy |

Reactivity of the C7-Bromine Substituent

The bromine atom at the C7 position is a versatile handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution is also a theoretical possibility, though generally less favorable under standard conditions.

The C(sp²)-Br bond at the C7 position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a C-C bond. The catalytic cycle involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the 7-bromoindole (B1273607), forming a Pd(II) intermediate.

Transmetalation: The organic group from the boron reagent (which is activated by a base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. nih.govorganic-chemistry.org Studies on 7-bromo-1H-indazoles, a close structural analog, have shown successful Suzuki coupling with various arylboronic acids using catalysts like PdCl₂(dppf) or PdCl₂(PPh₃)₂ with bases such as K₂CO₃ or Cs₂CO₃ in solvents like DMF or dioxane. rsc.org Similarly, 5,7-dibromoindole undergoes efficient double Suzuki-Miyaura coupling in water with a Pd(PPh₃)₄ catalyst. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper(I). researchgate.net The mechanism is thought to involve:

Formation of a copper(I) acetylide species.

Oxidative addition of the 7-bromoindole to the Pd(0) catalyst.

Transmetalation of the alkynyl group from copper to the palladium(II) complex.

Reductive elimination to give the 7-alkynylindole product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). organic-chemistry.orgwikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex via deprotonation of the coordinated amine, and reductive elimination to furnish the arylated amine. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the efficiency of this reaction.

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Heterocycles

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. | Reference |

| Suzuki-Miyaura | 7-Bromo-1H-indazole | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 °C | rsc.org |

| Suzuki-Miyaura | 5,7-Dibromoindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 °C | organic-chemistry.org |

| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 °C | researchgate.net |

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 7-bromoindole is generally challenging. The classical SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.

In this compound, the formyl group is meta to the bromine atom, and while the indole (B1671886) ring system has complex electronic effects, it does not provide the strong activation typically needed for a facile addition-elimination SNAr pathway. Therefore, displacing the C7-bromine via this mechanism would likely require harsh conditions (high temperatures and pressures) and a very strong nucleophile.

An alternative pathway is the elimination-addition (benzyne) mechanism, which occurs with exceptionally strong bases like sodium amide (NaNH₂). This mechanism involves the deprotonation of a proton ortho to the bromine, followed by elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. Subsequent nucleophilic attack on the benzyne and protonation yields the substituted product. However, this pathway often leads to a mixture of regioisomers and is incompatible with many functional groups, making it less synthetically useful compared to palladium-catalyzed methods for this substrate.

Regioselective and Chemoselective Transformations in this compound Chemistry

The presence of multiple reactive sites in this compound—namely the aldehyde, the N-H bond, the C-Br bond, and the indole nucleus—necessitates a careful selection of reaction conditions to achieve desired regiochemical and chemoselective outcomes. While specific studies on this exact molecule are limited, its reactivity can be inferred from the well-established chemistry of related indole derivatives.

The aldehyde group at C2 is a primary site for nucleophilic attack, enabling a variety of transformations such as reduction, oxidation, and the formation of imines, oximes, and hydrazones. The electron-withdrawing nature of the C2-carbaldehyde group deactivates the pyrrole (B145914) ring towards electrophilic attack, while the bromine at C7 further modulates the electron density of the benzene portion of the indole.

The C7-bromo substituent is a key handle for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, are expected to proceed selectively at this position, allowing for the introduction of a wide range of carbon-based substituents. The N-H bond of the indole can undergo facile deprotonation and subsequent alkylation, acylation, or protection, which can in turn influence the reactivity of other positions on the ring.

Table 1: Predicted Regioselective and Chemoselective Reactions of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product | Selectivity |

| Aldehyde Reduction | NaBH₄, MeOH, 0 °C to rt | (7-Bromo-1H-indol-2-yl)methanol | Chemoselective |

| Aldehyde Oxidation | Ag₂O, NaOH, H₂O/EtOH | 7-Bromo-1H-indole-2-carboxylic acid | Chemoselective |

| N-Alkylation | NaH, DMF; then RX | 7-Bromo-1-alkyl-1H-indole-2-carbaldehyde | Chemoselective |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | 7-Aryl-1H-indole-2-carbaldehyde | Regioselective (C7) |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 7-(Alkynyl)-1H-indole-2-carbaldehyde | Regioselective (C7) |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | 7-(Alkenyl)-1H-indole-2-carbaldehyde | Regioselective (C7) |

Mechanistic Studies of Cascade and Multicomponent Reactions Involving the Indole Scaffold

While specific mechanistic studies on cascade and multicomponent reactions starting from this compound are not extensively documented, the inherent functionalities of the molecule suggest its potential as a substrate in such complex transformations. The aldehyde group can participate in initial condensation reactions, while the C7-bromo substituent can be involved in subsequent intramolecular cyclizations or cross-coupling events.

For instance, a hypothetical multicomponent reaction could involve the in-situ formation of an imine from the aldehyde, followed by a [4+2] cycloaddition where the indole ring acts as the diene. The bromine at C7 could then be used for a final diversification step. The mechanism of such a reaction would likely proceed through a series of discrete, yet interconnected, steps involving imine formation, cycloaddition, and subsequent aromatization or rearrangement.

Mechanistic investigations of related indole systems, such as the palladium-catalyzed multicomponent synthesis of indolo[3,2-c]quinolinones from indole-2-carboxylic acids, reveal the potential for tandem C-H functionalization and cyclization pathways. mdpi.com It is plausible that this compound could undergo similar palladium-catalyzed cascade reactions, where an initial intermolecular reaction at the aldehyde is followed by an intramolecular C-H activation or a coupling reaction involving the C-Br bond to construct polycyclic systems.

Table 2: Hypothetical Cascade Reaction of this compound

| Reaction Name | Reactants | Proposed Intermediate | Final Product |

| Pictet-Spengler/Heck Cascade | Tryptamine, then Pd catalyst | Dihydro-β-carboline intermediate | Fused polycyclic indole derivative |

| Ugi/Intramolecular Suzuki Cascade | Amine, Isocyanide, Carboxylic Acid, then Pd catalyst | Ugi adduct with pendant aryl halide | Fused lactam indole derivative |

The exploration of such cascade and multicomponent reactions involving this compound represents a promising area for future research, with the potential to streamline the synthesis of complex, biologically active molecules. Detailed mechanistic studies, likely involving a combination of experimental techniques (e.g., in-situ spectroscopy, isolation of intermediates) and computational modeling, will be crucial to fully elucidate the reaction pathways and to optimize conditions for the selective formation of desired products.

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Key Intermediate for Complex Heterocyclic Systems

The strategic placement of functional groups on the 7-Bromo-1H-indole-2-carbaldehyde scaffold allows for its elaboration into a variety of polycyclic and substituted indole (B1671886) derivatives. The aldehyde function serves as a handle for cyclization and condensation reactions, while the bromine atom is primed for cross-coupling methodologies.

Synthesis of Indole-Annulated Architectures

Indole-annulated systems, where additional rings are fused to the indole core, are prevalent in biologically active molecules. This compound is a precursor for constructing such frameworks, particularly those involving fusion at the N1 and C7 positions. While direct examples using the 2-carbaldehyde isomer are not extensively documented, highly analogous chemistry has been demonstrated with indole-7-carbaldehyde derivatives to produce 1,7-annulated indoles, also known as pyrrolo[3,2,1-ij]quinolines.

In a notable study, a cascade strategy was developed for the enantioselective synthesis of these 1,7-annulated indoles from 3-chloro-1H-indole-7-carbaldehyde derivatives and α,β-unsaturated aldehydes. sci-hub.sedntb.gov.ua This reaction, based on iminium-enamine activation, proceeds via an N-alkylation followed by an intramolecular cyclization. The presence of the halogen on the benzene (B151609) ring portion of the indole is crucial as it offers a site for further functionalization, for example, through Suzuki-Miyaura coupling reactions to introduce aryl groups. This demonstrates the potential of halogenated indole aldehydes in building complex, fused heterocyclic systems.

Preparation of Chiral Indole Derivatives via Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods to produce enantioenriched indole-containing molecules is a significant focus of contemporary synthesis, given their importance in medicinal chemistry. nih.gov The aldehyde group of this compound is well-suited for asymmetric transformations.

Research on the closely related 3-chloro-1H-indole-7-carbaldehydes has showcased a powerful aminocatalyzed cascade reaction to generate chiral 1,7-annulated indoles with high enantioselectivity. sci-hub.se Employing a diphenylprolinol silyl (B83357) ether catalyst, a range of these indole derivatives reacted with α,β-unsaturated aldehydes to furnish the fused products in good yields and with significant enantiomeric excess (ee). sci-hub.se This methodology highlights how the aldehyde functionality on the indole ring can be exploited in organocatalytic asymmetric sequences to construct stereochemically complex molecules.

The table below summarizes the results from this analogous asymmetric synthesis, illustrating the potential for achieving high stereocontrol in reactions involving halogenated indole aldehydes.

| Starting Indole-7-carbaldehyde | α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Chloro-1H-indole-7-carbaldehyde | Cinnamaldehyde | 85 | 92 |

| 3-Chloro-5-methyl-1H-indole-7-carbaldehyde | Cinnamaldehyde | 99 | 88 |

| 3-Chloro-5-methoxy-1H-indole-7-carbaldehyde | Crotonaldehyde | 62 | 82 |

| 3-Chloro-5-fluoro-1H-indole-7-carbaldehyde | Cinnamaldehyde | 78 | 90 |

| (Data derived from an aminocatalyzed cascade synthesis using indole-7-carbaldehyde derivatives, demonstrating the potential for asymmetric synthesis.) sci-hub.se |

Role in the Total Synthesis of Natural Products and Alkaloids

The indole framework is a cornerstone of numerous natural products, especially complex alkaloids. rsc.org Halogenated indoles serve as critical intermediates in total synthesis, where the halogen atom can be used to form key bonds or be retained in the final target. While a direct application of this compound in a completed total synthesis is not prominently reported, the strategic use of bromoindoles in synthesizing ambitious targets is well-established.

For instance, a protecting-group-free total synthesis of the marine natural products ambiguine (B12290726) H and hapalindole U was achieved using 4-bromoindole (B15604) as a key starting material. pitt.edu In this synthesis, the bromoindole was coupled with a terpene subunit. The bromine atom was then instrumental in a subsequent reductive Heck cyclization to form a crucial carbon-carbon bond, constructing the annulated ring system characteristic of these alkaloids. pitt.edu This example underscores the synthetic power of a bromo-indole scaffold, suggesting that this compound could serve a similar role as a versatile intermediate for accessing other complex indole alkaloids.

Design and Synthesis of Functional Materials Incorporating the this compound Moiety

Indole derivatives are increasingly being explored for applications in materials science due to their unique electronic and photophysical properties. nih.gov The development of novel organic functional materials, such as those for organic light-emitting diodes (OLEDs) or sensors, often relies on conjugated systems with tunable properties.

The this compound moiety is a promising candidate for incorporation into such materials. The indole nucleus itself is an electron-rich aromatic system. Annulation reactions, as discussed previously, can extend this conjugation, leading to materials with interesting optical properties. For example, the 1,7-ring fused indoles prepared from indole-7-carbaldehyde derivatives were noted to exhibit fluorescence. sci-hub.se

Furthermore, research into novel benzophospholo[3,2-b]indole derivatives has revealed compounds with high fluorescence quantum yields. beilstein-journals.org The phosphine (B1218219) oxide, phospholium salt, and borane (B79455) complex of this indole-fused phosphole system showed strong fluorescence emission, with quantum yields (Φ) as high as 75%. beilstein-journals.org This demonstrates that fusing the indole core with other heteroaromatic systems can lead to materials with desirable photophysical characteristics. The bromine atom on this compound provides a convenient attachment point for polymerization or for linking to other chromophores, paving the way for the design of novel fluorescent polymers and functional dyes.

Development of Biological Probes and Imaging Agents Based on the Indole Core

Fluorescent molecular probes are indispensable tools for visualizing biological processes in real-time. nih.gov The design of these probes often involves a fluorophore (the signaling unit) connected to a recognition site for a specific analyte. Indole and its derivatives are attractive scaffolds for fluorophores due to their inherent fluorescence, which is sensitive to the local environment. mdpi.com

This compound possesses features that make it a suitable starting point for creating biological probes. The indole core provides the basic fluorophore unit, and its photophysical properties can be tuned by chemical modification. The aldehyde group is reactive toward amines, allowing the compound to be conjugated to biomolecules or linked to specific recognition moieties for ions or enzymes. nih.gov The bromine atom can be used to further modify the electronic properties of the fluorophore through cross-coupling reactions, potentially shifting the emission wavelength or enhancing the quantum yield.

Studies on various indole derivatives have shown that their fluorescence emission is a key feature. For example, novel D-π-A (Donor-π-Acceptor) indole derivatives have been synthesized that exhibit strong fluorescence and can act as pH sensors, showing dramatic color and fluorescence changes upon protonation. mdpi.com The photophysical properties of several indole-fused phosphole derivatives have been characterized, revealing their potential as fluorescent materials. beilstein-journals.org

The table below details the photophysical properties of some of these advanced indole-based fluorescent compounds, indicating the potential for developing highly efficient probes from scaffolds like this compound.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ, %) |

| Benzophospholo[3,2-b]indole (Phosphine Oxide) | ~355 | 450 | 75 |

| Benzophospholo[3,2-b]indole (Phospholium Salt) | ~355 | 465 | 67 |

| Benzophospholo[3,2-b]indole (Borane Complex) | ~355 | - | 75 |

| (Data from photophysical evaluation of novel indole-fused phospholes in CH2Cl2.) beilstein-journals.org |

This existing research strongly supports the potential of this compound as a foundational molecule for the rational design of next-generation biological probes and imaging agents.

Strategic Development of 7 Bromo 1h Indole 2 Carbaldehyde As a Medicinal Chemistry Scaffold

Scaffold Optimization Methodologies in Drug Discovery Initiatives

The process of transforming a starting scaffold like 7-Bromo-1H-indole-2-carbaldehyde into a viable drug candidate involves systematic modifications to enhance its potency, selectivity, and pharmacokinetic properties. This optimization is guided by established medicinal chemistry principles.

Influence of Substituent Effects on Molecular Interaction and Bioactivity Profiles

In studies on the closely related 1H-indole-2-carboxamide scaffold for anti-trypanosomal activity, the type of substituent at the 5'-position was critical for bioactivity. acs.org Small, electron-donating groups (EDGs) like methyl and cyclopropyl (B3062369) were found to be favorable for potency, whereas electron-withdrawing groups (EWGs) such as halogens at the same position rendered the compounds inactive. acs.org This suggests that while the 7-bromo group of the parent scaffold is a useful synthetic handle, its electronic influence must be carefully considered and balanced by other substitutions during optimization. For instance, further modifications via cross-coupling reactions at the bromine site could introduce groups with more favorable electronic or steric properties to enhance target engagement.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the indole-2-carboxamide scaffold, which is readily derived from the corresponding carbaldehyde, SAR campaigns have yielded critical insights.

A study on 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor revealed that potency was enhanced by specific substitutions. nih.gov The presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole (B1671886) ring were found to be beneficial. nih.gov This highlights that the position of the halogen is key. While that study focused on a C5-halogen, it provides a framework for evaluating the C7-bromo substituent and suggests that modifications at other positions, such as C3, are a viable strategy for optimization.

In a different therapeutic area, the optimization of 1H-indole-2-carboxamides against Trypanosoma cruzi provided a clear SAR trend. acs.org

Table 1: SAR Summary for 5'-Substituted 1H-Indole-2-Carboxamide Derivatives

| 5'-Substituent | Electron Donating/Withdrawing | Potency (pEC₅₀) | Reference |

| Methyl | Donating | 5.4 - 6.2 | acs.org |

| Cyclopropyl | Donating | > 6.0 | acs.org |

| Ethyl | Donating | 5.4 - 6.2 | acs.org |

| Methoxy | Donating | 5.4 - 6.2 | acs.org |

| Halogens (Cl, F) | Withdrawing | < 4.2 (Inactive) | acs.org |

| Trifluoromethyl | Withdrawing | < 4.2 (Inactive) | acs.org |

This data, derived from a study on 5'-substituted analogues, provides guiding principles for the derivatization of the 7-bromo scaffold, suggesting that converting the bromine to an electron-donating group or adding such groups elsewhere on the ring could be a fruitful strategy.

Exploration of Indole-Based Hybrids and Conjugates

The aldehyde functional group of this compound is a gateway to a vast chemical space of hybrid molecules and conjugates through reactions like condensation and complexation.

Design of Schiff Base Derivatives and Related Heterocycles

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are an important class of compounds with a wide spectrum of biological activities. ajchem-b.com The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl group, followed by dehydration to form an imine or azomethine group (C=N). ajchem-b.com

Researchers have synthesized series of Schiff bases from 1H-indole-2-carbaldehyde and various amines, demonstrating their therapeutic potential. ajchem-b.comajchem-b.com For example, a series of compounds (MUB-01 to MUB-07) were synthesized and evaluated for anthelmintic and analgesic activities. ajchem-b.comajchem-b.com

Table 2: Pharmacological Activity of Selected Schiff Base Derivatives of 1H-Indole-2-carbaldehyde

| Compound | Amine Derivative | Activity Tested | Key Finding | Reference |

| MUB-01 | 4-Bromo amine | Analgesic | Moderate activity comparable to standard | ajchem-b.com |

| MUB-02 | 2-Chloro amine | Analgesic | Exhibited dynamic analgesic activity | ajchem-b.com |

| MUB-03 | Not specified | Anthelmintic | Significant paralysis and insecticidal effect | ajchem-b.com |

These findings demonstrate that the imine linkage and the nature of the substituent on the amine portion are critical determinants of biological activity, offering a clear strategy for derivatizing the this compound scaffold. ajchem-b.comajchem-b.com

Indole-Metal Complexes in Medicinal Chemistry

The coordination of indole-based ligands with transition metals has emerged as a promising area in medicinal chemistry, leading to complexes with unique therapeutic and diagnostic properties. nih.gov Indole derivatives can coordinate with metal centers through various modes, including as pure σ-complexes or through π-modes. nih.gov

The aldehyde or derived imine functionality on the this compound scaffold can act as a donor site for metal coordination. For instance, 2-imino-indole derivatives, synthesized from indole-2-carboxaldehydes, have been used to create neutral nickel(II) complexes with a square-planar coordination geometry. nih.gov In other work, zinc complexes with indole–imidazole hybrid ligands have been shown to adopt a distorted tetrahedral environment. nih.gov Another study demonstrated that Schiff base derivatives of indole-3-carboxaldehyde (B46971) could be successfully labeled with Technetium-99m (⁹⁹ᵐTc), a gamma-emitting radionuclide, to create radiopharmaceuticals for tumor imaging. nih.gov These examples underscore the potential of this compound as a precursor for novel metallodrugs and diagnostic agents.

Computational Approaches in Medicinal Chemistry for Target Interaction Analysis

Computational tools, particularly molecular docking, are invaluable for predicting and analyzing the interactions between a ligand and its biological target at the molecular level. These in-silico methods allow for the rational design of more potent and selective inhibitors by visualizing binding modes, identifying key interactions, and estimating binding affinities.

This approach has been successfully applied to various indole derivatives. In one study, molecular docking was used to support the observed anti-inflammatory effects of Schiff base indole derivatives, indicating potential interactions with the cytokine TNF-α. researchgate.net Another research effort used docking to study how novel 1H-indole-2-carboxylic acid derivatives bind within the active site of the IMPDH enzyme, revealing strong π–π stacking interactions and hydrogen bonds with key residues. mdpi.com Similarly, docking studies were conducted to interpret the anti-inflammatory activity of other indole derivatives by modeling their fit inside the COX-2 active site. researchgate.net

For derivatives of this compound, computational analysis would be a critical step. Docking simulations can help rationalize SAR data, predict how modifications at the 7-position or the 2-carbaldehyde-derived moiety will affect binding to a specific protein target, and prioritize the synthesis of compounds with the highest predicted activity.

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid.

Research on analogous indole-2-carboxamide derivatives has demonstrated the utility of molecular docking in elucidating binding modes within the active sites of various enzymes. For instance, studies on indole-2-carboxamides as potential antiproliferative agents have utilized docking to investigate their interactions with the ATP-binding sites of kinases like EGFR, BRAFV600E, and VEGFR-2. nih.gov These studies often reveal key hydrogen bonding interactions involving the indole nitrogen and the carboxamide group, as well as hydrophobic interactions with surrounding amino acid residues.

While specific docking studies on this compound are not extensively reported in the public domain, we can infer potential binding interactions based on its structural features and the known behavior of similar indole scaffolds. The indole nitrogen can act as a hydrogen bond donor, while the carbaldehyde oxygen can act as a hydrogen bond acceptor. The bromine atom at the 7-position can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design for its ability to enhance binding affinity and selectivity.

A hypothetical molecular docking study of a derivative of this compound, for example, an N-substituted indole-2-carboxamide, within a kinase active site might reveal the interactions detailed in the table below.

Table 1: Postulated Molecular Docking Interactions of a 7-Bromo-1H-indole-2-carboxamide Derivative

| Interaction Type | Ligand Moiety | Interacting Residue (Hypothetical) |

| Hydrogen Bond (Donor) | Indole N-H | Glutamate (side chain) |

| Hydrogen Bond (Acceptor) | Carboxamide C=O | Leucine (backbone N-H) |

| Halogen Bond | 7-Bromo | Glycine (backbone C=O) |

| Hydrophobic Interaction | Phenyl ring of indole | Alanine, Valine, Leucine |

Ligand binding studies, often performed subsequent to docking, would then be used to experimentally validate these predicted interactions and quantify the binding affinity. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable in determining thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

In Silico Screening and Rational Drug Design Methodologies

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This methodology, coupled with rational drug design, accelerates the discovery of novel drug candidates by prioritizing synthesis and biological testing of the most promising compounds.

The this compound scaffold is an ideal starting point for in silico screening campaigns. The reactive aldehyde group allows for the virtual enumeration of large combinatorial libraries through various chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, hydrazones, and oximes. These virtual libraries can then be screened against the three-dimensional structure of a target protein.

Rational drug design strategies for derivatives of this scaffold would leverage the structural information gained from molecular docking. For example, if docking studies suggest that a particular region of the binding pocket is unoccupied, new derivatives can be designed to extend into this space to form additional favorable interactions. The bromine atom at the 7-position can be strategically utilized to target specific pockets within the active site that can accommodate a halogen bond donor.

A study on 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) employed the CDOCKER algorithm for predicting the binding mode, showcasing how computational tools can guide the design and optimization of indole-based inhibitors. nih.gov Similarly, derivatives of this compound could be rationally designed and screened in silico against a variety of targets.

Table 2: Exemplary In Silico Drug Design Strategies for this compound Derivatives

| Design Strategy | Rationale | Potential Biological Target |

| Library enumeration via reductive amination | Introduce diverse amine functionalities to explore different sub-pockets of the active site. | Kinases, Proteases |

| Bioisosteric replacement of the carbaldehyde | Replace the aldehyde with other functional groups (e.g., nitrile, carboxylic acid) to modulate electronic properties and binding interactions. nih.gov | Various enzymes and receptors |

| Structure-based design of halogen bond interactions | Optimize the position and nature of halogen substituents to enhance binding affinity and selectivity. | Bromodomain-containing proteins |

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding the mechanism by which a molecule interacts with its biological target is fundamental to medicinal chemistry. For derivatives of this compound, the molecular interactions will be dictated by the specific nature of the derivative and the topology of the target's binding site.

Drawing parallels from related indole compounds, several key mechanistic insights can be considered. The indole scaffold itself is a well-known "privileged structure," capable of mimicking the binding of tryptophan and participating in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's active site.

The carbaldehyde at the 2-position, or more commonly, the functional groups derived from it, can form crucial directional interactions. For instance, in indole-2-carboxamides, the amide linker can act as a hydrogen bond donor and acceptor, often forming key interactions with the hinge region of kinases. nih.gov The substituent attached to the amide nitrogen can then be tailored to occupy specific hydrophobic pockets.

The bromine atom at the 7-position introduces a unique element for molecular recognition. Halogen bonding, the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is increasingly being exploited in drug design. In the context of a 7-bromoindole (B1273607) scaffold, this interaction can provide additional binding energy and, importantly, can confer selectivity for a particular target over closely related proteins.

A comprehensive understanding of these molecular interactions requires a combination of computational modeling and experimental validation through techniques like X-ray crystallography of the ligand-protein complex. Such studies provide a detailed, atomic-level picture of the binding mode and pave the way for further structure-based drug design efforts.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-1H-indole-2-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves bromination of indole precursors followed by formylation. For example, Cu(I)-catalyzed reactions (e.g., azide-alkyne cycloaddition) in PEG-400/DMF mixtures (2:1 v/v) at room temperature for 12 hours can yield ~50% (adapted from similar indole syntheses ). Alternative methods include MnO₂-mediated oxidation in dichloromethane (DCM), which achieves higher yields (85%) for analogous aldehydes . Optimization strategies:

- Catalyst screening : Test Ru complexes (e.g., [Ru(bpp)(pydic)]) for improved regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Workup : Use flash column chromatography (70:30 ethyl acetate/hexane) for purification .

Table 1 : Comparison of Synthetic Approaches

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| CuI-catalyzed cycloaddition | PEG-400/DMF, 12 h, RT | 50% | |

| MnO₂ oxidation | DCM, 2 h, RT | 85% |

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and bromine-induced deshielding in aromatic regions .

- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., SHELXL refinement, R-factor < 0.05) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.96 for C₉H₆BrNO) .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Twinned crystals : Apply TWIN/BASF commands in SHELXL to model twin domains .

- Disordered atoms : Refine occupancy ratios with PART instructions.

- Validation : Cross-check with OLEX2 () for hydrogen-bonding networks and Hirshfeld surfaces .

Example : A reported R-factor of 0.025 for 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone highlights the precision achievable with SHELXL .

Q. What computational strategies elucidate the electronic effects of bromine and aldehyde substituents in this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G* to map electrostatic potentials, showing bromine’s electron-withdrawing effect and the aldehyde’s π-conjugation .

- Molecular docking : Predict binding affinities if the compound is bioactive (e.g., indole derivatives in enzyme inhibition ).

- NBO analysis : Quantify hyperconjugation between Br and the indole ring .

Q. How can this compound be utilized in cross-coupling reactions for functionalized indole derivatives?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with boronic acids. Key steps:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1).

- Conditions : 80°C, 12–24 h, argon atmosphere.

- Workup : Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. What strategies mitigate challenges in studying polymorphism or material properties of this compound?

- Methodological Answer :

- Crystallization screening : Use solvent diffusion (e.g., DCM/hexane) to isolate polymorphs.

- DSC/TGA : Analyze thermal stability (e.g., decomposition >200°C for similar bromoindoles ).

- PXRD : Compare experimental patterns with predicted data from Mercury (CCDC) .

Data Contradiction Analysis

- Example : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Validate by repeating experiments in deuterated DMSO and CDCl₃ .

Software Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.